1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound belonging to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a cyclization process, forming the pyrazolopyridine core . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 1-ethyl-4-oxo-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
Reduction: Formation of 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
- 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
- 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-5-carbonitrile
Uniqueness
1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the position of the nitrile group. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for developing novel compounds with diverse biological activities .
Properties
CAS No. |
2225136-82-1 |
---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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